

# Preclinical Profile of AZD0095: A Novel Selective MCT4 Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a key player in tumor metabolism and the regulation of the tumor microenvironment.[1] [2][3][4][5] Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which results in the production of large amounts of lactate.[2][3][6] MCT4 is crucial for the efflux of this lactate out of cancer cells, thereby maintaining intracellular pH and sustaining high glycolytic rates.[1][2][4] The exported lactate contributes to an acidic and immunosuppressive tumor microenvironment.[2][3][4] By inhibiting MCT4, AZD0095 aims to induce intracellular lactate accumulation, leading to cytotoxicity in cancer cells, and to reverse lactate-driven immunosuppression in the tumor microenvironment.[2][3][4] This document provides a comprehensive overview of the preclinical data on AZD0095, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

#### **Mechanism of Action**

**AZD0095** selectively binds to and inhibits MCT4, preventing the transport of lactate across the cell membrane.[1][4] This leads to a buildup of lactate within the cancer cell, causing intracellular acidification and metabolic stress, which can ultimately trigger cell death.[1][4] Furthermore, by reducing the concentration of lactate in the tumor microenvironment, **AZD0095** is postulated to enhance the function of immune cells, such as T cells, that are suppressed by



acidic conditions.[2][3][4] This dual mechanism of direct cytotoxicity and immune modulation makes MCT4 inhibition an attractive therapeutic strategy in oncology.





Click to download full resolution via product page

Figure 1: Mechanism of action of AZD0095.

## In Vitro Studies Biochemical and Cellular Potency

**AZD0095** demonstrates potent and selective inhibition of MCT4 in a variety of in vitro assays.

| Parameter                                  | Value      | Cell Line/Assay<br>Condition | Reference |
|--------------------------------------------|------------|------------------------------|-----------|
| Cellular Activity (IC50)                   | 1-3 nM     | -                            | [2][3]    |
| pIC50                                      | 8.9        | Cellular Assay               | [1]       |
| Binding Affinity (EC50)                    | 5 nM       | H358 cells                   | [1]       |
| Selectivity over MCT1                      | >1000-fold | -                            | [2][3]    |
| T Cell<br>Proliferation/Survival<br>(IC50) | > 10 μM    | -                            | [2][3]    |

### **Experimental Protocols**

Lactate Efflux Assay: The protocol for the lactate efflux assay is detailed in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Briefly, cells are seeded in a multi-well plate and incubated with the test compound. The assay is initiated by replacing the culture medium with a buffer containing a high concentration of a non-metabolizable substrate for MCT4. The amount of lactate exported from the cells into the buffer over time is then measured using a lactate assay kit.

Seahorse XF Glycolytic Rate Assay: The Seahorse XF assay is used to measure the real-time metabolic activity of cells. The detailed protocol can be found in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Cells are plated in a Seahorse XF microplate. After baseline measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), inhibitors of mitochondrial respiration are injected to force the cells to rely on



glycolysis. The rate of glycolysis is then determined by measuring the ECAR. **AZD0095** is added to assess its effect on the glycolytic rate.



Click to download full resolution via product page

**Figure 2:** General workflow for in vitro evaluation of **AZD0095**.

#### In Vivo Studies

**AZD0095** has demonstrated anti-tumor efficacy in both xenograft and syngeneic mouse models, particularly in combination with other anti-cancer agents.

### **Efficacy in Combination Therapy**



| Cancer Model                           | Combination<br>Agent              | Dosing                          | Outcome                                                                  | Reference |
|----------------------------------------|-----------------------------------|---------------------------------|--------------------------------------------------------------------------|-----------|
| NCI-H358<br>Xenograft                  | Cediranib<br>(VEGFR<br>inhibitor) | -                               | Good efficacy                                                            | [1]       |
| MC-38<br>Syngeneic                     | α-PD1                             | AZD0095: 10<br>mg/kg (3x/week)  | Enhanced anti-<br>tumor activity                                         | [2][3]    |
| EMT6 Syngeneic<br>(MCT1 knock-<br>out) | α-PD1 or α-<br>CTLA4              | AZD0095: 10<br>mg/kg (3x/week)  | Enhanced anti-<br>tumor activity                                         | [2][3]    |
| Mouse<br>Syngeneic<br>Models           | α-PD1                             | AZD0095: 10-<br>100 mg/kg (BID) | Increased tumor-<br>infiltrating<br>lymphocytes and<br>cytotoxic T cells | [2][3]    |

#### **Experimental Protocols**

NCI-H358 Xenograft Study: The detailed protocol for the NCI-H358 xenograft study is available in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Nude mice are subcutaneously implanted with NCI-H358 human lung adenocarcinoma cells. Once tumors reach a specified size, mice are randomized into treatment groups. **AZD0095** is administered orally, and cediranib is administered as per the established protocol. Tumor volume and body weight are monitored throughout the study.

MC-38 and EMT6 Syngeneic Studies: Protocols for syngeneic mouse models are described in the AACR 2019 abstract by Critchlow et al.[2][3] C57BL/6 mice are subcutaneously inoculated with MC-38 or EMT6 (MCT1 knock-out) murine cancer cells. After tumor establishment, mice are treated with **AZD0095** (oral administration) and/or checkpoint inhibitors (intraperitoneal injection). Tumor growth is monitored, and at the end of the study, tumors may be excised for analysis of the tumor microenvironment, including immune cell infiltration by flow cytometry.





Click to download full resolution via product page

Figure 3: General workflow for in vivo efficacy studies of AZD0095.

#### **Pharmacokinetics**

Preclinical data suggests that **AZD0095** possesses suitable pharmacokinetic properties for oral administration.[1] The compound is described as having good solubility and permeability, with good predicted absorption in humans at clinically relevant doses.[1] No predicted drug-drug interaction issues have been reported.[1]



#### Conclusion

**AZD0095** is a promising novel oncology candidate with a unique dual mechanism of action that targets both tumor cell metabolism and the immunosuppressive tumor microenvironment. Its high potency and selectivity for MCT4, coupled with favorable preclinical efficacy and pharmacokinetic properties, support its continued development as a potential cancer therapeutic. The preclinical data, particularly the synergistic effects observed in combination with checkpoint inhibitors and VEGFR inhibitors, highlight the potential for **AZD0095** to be a valuable component of future combination cancer therapies. Further investigation into predictive biomarkers and patient selection strategies will be crucial for the successful clinical translation of this innovative therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MCT4 blockade increases the efficacy of immune checkpoint blockade PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of AZD0095: A Novel Selective MCT4 Inhibitor for Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854968#preclinical-studies-on-azd0095-in-oncology]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com